molecular formula C21H23NO4 B1393563 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 899762-66-4

1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1393563
CAS No.: 899762-66-4
M. Wt: 353.4 g/mol
InChI Key: AELIEVTZHBOVCP-UHFFFAOYSA-N
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Description

1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a 5-oxo group and a carboxylic acid moiety at position 3 of the heterocyclic ring. The molecule is further substituted with a phenoxyphenyl group, where the phenoxy ring bears 2-isopropyl and 5-methyl substituents ().

Properties

IUPAC Name

1-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)18-9-4-14(3)10-19(18)26-17-7-5-16(6-8-17)22-12-15(21(24)25)11-20(22)23/h4-10,13,15H,11-12H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELIEVTZHBOVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including anticancer and antimicrobial properties, supported by various studies and findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyrrolidine ring
  • A carboxylic acid functional group
  • An isopropyl-substituted phenoxy moiety

This structural complexity is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including our compound of interest. The following table summarizes key findings related to its anticancer activity:

StudyCell LineConcentration (µM)Viability (%)Comparison
A54910066Cisplatin (standard control)
A549100VariableStructure-dependent activity

In a study using the A549 human lung adenocarcinoma model, the compound exhibited a significant reduction in cell viability, indicating potent cytotoxic effects. Specifically, at a concentration of 100 µM, it reduced viability to 66%, demonstrating enhanced activity compared to other tested compounds like 3,5-dimethylpyrazole . This suggests that the structural components of the compound play a crucial role in its efficacy against cancer cells.

The mechanism by which this compound exerts its anticancer effects is not fully elucidated but is thought to involve:

  • Induction of apoptosis in cancer cells
  • Inhibition of cell proliferation
  • Interaction with specific cellular pathways that regulate tumor growth

Further research is required to clarify these mechanisms and identify potential molecular targets.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. The following findings summarize its activity against various pathogens:

PathogenActivityMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)Moderate<128
Klebsiella pneumoniaeSignificant<64
Pseudomonas aeruginosaLow>128

Studies indicate that derivatives of this compound exhibit structure-dependent antimicrobial activity against multidrug-resistant bacteria, highlighting its potential as a therapeutic candidate in treating infections caused by resistant strains . The effectiveness varies significantly among different bacterial species, suggesting that modifications to the chemical structure could enhance its antimicrobial properties.

Case Studies

  • Anticancer Efficacy : In a comparative study, the compound was shown to have superior cytotoxicity compared to standard chemotherapeutics like cisplatin when tested on A549 cells. This positions it as a potential candidate for further development in cancer therapy .
  • Antimicrobial Resistance : Another study focused on its efficacy against Gram-positive pathogens demonstrated that certain derivatives could overcome resistance mechanisms prevalent in clinical isolates. This opens avenues for its use in combating antibiotic-resistant infections .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the modulation of nuclear receptors. Nuclear receptors play critical roles in regulating gene expression and are involved in various diseases, including cancer and metabolic disorders.

  • Case Study : Research indicates that compounds similar to 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid can modulate the activity of liver X receptors (LXRs), which are implicated in cholesterol metabolism and inflammation .

2. Agrochemicals

This compound has also been explored for its applications in agrochemical formulations. Its ability to enhance the efficacy of fertilizers and pesticides is noteworthy.

  • Case Study : A patent describes formulations that include this compound as an active ingredient to improve the delivery and effectiveness of agrochemicals, leading to better crop yields and reduced environmental impact .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTarget ReceptorReference
This compoundLXR ModulatorLiver X Receptor
Similar CompoundsAnticancerVarious
Agrochemical FormulationFertilizer EnhancementN/A

Table 2: Agrochemical Formulations

Formulation TypeActive IngredientEfficacy Improvement
Liquid FertilizerThis compoundEnhanced nutrient absorption
Pesticide AdjuvantVarious agrochemicalsIncreased pest resistance

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound lacks polar groups (e.g., -OH, -Cl) compared to analogs like the 5-chloro-2-hydroxy derivative (), which may reduce solubility but enhance lipophilicity.
  • Synthesis of analogs often involves acid-catalyzed reactions (e.g., H₂SO₄) or hydrazide intermediates (). The absence of synthetic details for the target compound limits direct comparisons.
Table 2: Antioxidant Activity of Selected Analogs
Compound Name DPPH Radical Scavenging Activity (vs. Ascorbic Acid) Reducing Power Assay (OD₇₀₀) Reference
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 1.5× higher N/A
1-(5-Chloro-2-hydroxy-3-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid Not tested Not tested
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one 1.35× higher 1.149
Target Compound Unknown Unknown N/A

Key Observations :

  • Derivatives with free carboxylic acid groups (e.g., compound 6 in ) exhibit strong reducing power (OD = 1.675), suggesting electron-donating capacity .
  • Heterocyclic substituents (e.g., oxadiazole, triazole) enhance antioxidant activity, as seen in analogs with 1.5× higher scavenging than ascorbic acid . The target compound’s phenoxy group may offer similar radical stabilization.

Physicochemical Properties

Table 3: Physicochemical Data
Compound Name Molecular Formula Molecular Weight Key Spectral Data (IR, NMR) Reference
Target Compound C₂₁H₂₃NO₄ 353.4 g/mol Not reported
1-(5-Chloro-2-hydroxy-3-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid C₁₄H₁₆ClNO₄ 297.7 g/mol IR: 3140 (OH), 1718 (C=O); NMR: δ 1.15 (2CH₃)
1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid C₁₂H₁₁NO₅ 249.2 g/mol IR: 1710 (C=O); NMR: δ 7.8 (Ar-H)

Key Observations :

  • The target compound has a higher molecular weight (353.4 g/mol) due to its bulky isopropyl-methylphenoxy group, which may influence bioavailability.
  • Spectral data for analogs confirm the presence of carbonyl (1664–1729 cm⁻¹) and aromatic protons (δ 7.06–7.8 ppm) ().

Preparation Methods

Starting Materials and Key Intermediates

  • Aromatic Precursors: The phenoxy substituent bearing isopropyl and methyl groups is typically derived from appropriately substituted phenols or anisole derivatives.
  • Pyrrolidine Core: The pyrrolidine-3-carboxylic acid ring is commonly constructed via cyclization reactions involving amino acids or their derivatives, such as glutamic acid or proline derivatives.
  • 5-Oxo Functionalization: The ketone group at the 5-position is introduced through oxidation or by using precursors that already contain the keto functionality.

Synthetic Route Example

While specific published syntheses of this exact compound are limited, analogous methods from related compounds provide a blueprint:

  • Formation of the Pyrrolidine Ring:

    • Cyclization of an amino acid derivative or reaction of an aniline with an unsaturated dicarboxylic acid (e.g., itaconic acid) under acidic or catalytic conditions to form the 5-oxopyrrolidine-3-carboxylic acid scaffold.
  • Esterification and Functional Group Modification:

    • Conversion of the carboxylic acid to methyl esters to facilitate further functionalization.
    • Introduction of hydrazide or other reactive groups for subsequent substitution.
  • Attachment of the Phenoxy Substituent:

    • Nucleophilic aromatic substitution or ether formation by reacting the pyrrolidine intermediate with 4-(2-isopropyl-5-methylphenoxy)phenyl halides or phenols under basic conditions.
    • Alkylation steps may be employed to introduce isopropyl and methyl groups on the aromatic ring prior to ether formation.
  • Final Purification:

    • Crystallization or chromatographic techniques to isolate the pure this compound.

Reaction Conditions and Catalysts

  • Acidic catalysts such as sulfuric acid are used in esterification steps.
  • Refluxing in solvents like isopropanol is common for hydrazide formation and condensation reactions.
  • Strong bases (e.g., sodium hydride, potassium carbonate) in polar aprotic solvents (e.g., DMF) facilitate alkylation and ether bond formation.
  • Temperature control and reaction times vary depending on the step, typically ranging from room temperature to reflux conditions.

Comparative Data Table of Oxopyrrolidine Derivatives Synthesis

Parameter Description/Value
Molecular Formula C21H23NO4
Molecular Weight 353.42 g/mol
Key Intermediate Pyrrolidine-3-carboxylic acid derivatives
Typical Solvents Isopropanol, DMF, dichloromethane
Catalysts Sulfuric acid (esterification), bases (alkylation)
Reaction Types Cyclization, esterification, nucleophilic substitution, oxidation
Purification Methods Crystallization, column chromatography
Common Side Reactions Over-oxidation, incomplete substitution

Research Findings and Optimization Notes

  • The synthesis of the pyrrolidine ring with a 5-oxo group is well-established in literature, often involving cyclization of amino acids with unsaturated acids such as itaconic acid, as demonstrated in related compounds (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid).
  • Introduction of bulky substituents like isopropyl and methyl groups on the phenoxy ring requires careful control of reaction conditions to avoid steric hindrance affecting ether bond formation.
  • Esterification and hydrazide formation steps are crucial for enabling further functionalization; catalytic acid and reflux conditions in isopropanol have been shown effective.
  • Alkylation reactions using iodoethane or similar alkyl halides in strongly alkaline media (e.g., DMF with base) allow for selective introduction of alkyl groups on nitrogen or aromatic rings.
  • Purity and yield optimization often involve iterative adjustment of reaction times, temperature, and solvent choice.

Q & A

Q. What are the common synthetic routes for 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid?

Methodological Answer: A typical synthesis involves a multi-step approach:

Phenoxy-phenyl intermediate : React 2-isopropyl-5-methylphenol with a halogenated phenyl derivative (e.g., 4-bromophenyl) under Ullmann or Buchwald-Hartwig coupling conditions to form the diaryl ether linkage.

Pyrrolidine ring formation : Use itaconic acid or its derivatives in a cyclocondensation reaction with an appropriately substituted aniline (e.g., 2,4-difluoroaniline) under aqueous reflux conditions to generate the 5-oxopyrrolidine core .

Functionalization : Introduce the carboxylic acid group via hydrolysis of a corresponding ester precursor, often using acidic or basic conditions.
Key considerations: Optimize reaction temperature, solvent polarity, and catalyst loading to improve yield and purity.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration and confirm the spatial arrangement of substituents, particularly the stereochemistry at the pyrrolidine ring (if chiral) .
  • NMR spectroscopy : Use 1H^1H, 13C^{13}C, and 2D techniques (e.g., COSY, HSQC) to assign proton environments and verify substitution patterns on the phenyl and pyrrolidine moieties.
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to validate the structure.
  • Thermogravimetric analysis (TGA) : Assess thermal stability, which is critical for handling during biological assays .

Q. What in vitro assays are suitable for assessing its biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates to determine IC50_{50} values.
  • Cell viability assays : Employ MTT or resazurin-based protocols in cancer cell lines to evaluate antiproliferative effects.
  • Antimicrobial testing : Use microdilution methods (CLSI guidelines) against Gram-positive/negative bacteria and fungi to assess MIC values .
    Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:

  • Reaction path search : Use quantum chemical calculations (DFT, MP2) to model transition states and identify energetically favorable pathways for key steps like cyclocondensation .
  • Machine learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for improving yield.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide structural modifications for enhanced activity .
    Validation: Cross-reference computational predictions with small-scale experimental trials to refine parameters.

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Statistical design of experiments (DoE) : Apply factorial designs or response surface methodology to isolate variables (e.g., assay conditions, cell line variability) contributing to discrepancies .
  • Meta-analysis : Aggregate data from multiple studies using standardized metrics (e.g., pIC50_{50}) and assess heterogeneity via Q-test or I2^2 statistics.
  • Mechanistic studies : Use knock-out models or isotopic labeling to confirm target engagement and rule off-target effects .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt formation : Screen with pharmaceutically acceptable counterions (e.g., sodium, meglumine) to enhance aqueous solubility.
  • Prodrug design : Modify the carboxylic acid group into ester or amide prodrugs, which hydrolyze in vivo to release the active moiety.
  • Nanoparticle encapsulation : Use liposomal or polymeric carriers to improve pharmacokinetic profiles .
    Validation: Perform logP measurements and in situ perfusion assays to assess absorption efficiency.

Q. How can researchers design a robust SAR (Structure-Activity Relationship) study for this compound?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with variations in:
    • The phenoxy substituents (e.g., replacing isopropyl with cyclopropyl).
    • The pyrrolidine ring (e.g., introducing methyl groups at C2/C4).
  • High-throughput screening (HTS) : Test analogs against a panel of targets to identify critical pharmacophores.
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity trends .

Q. What analytical techniques resolve degradation products under stressed conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then analyze using:
    • HPLC-PDA/MS : Track degradation pathways and identify byproducts via fragmentation patterns.
    • Stability-indicating methods : Validate HPLC methods per ICH guidelines to ensure specificity and sensitivity .

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